N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide
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Overview
Description
N-(3-(Methylthio)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl)acetamide is a complex organic compound belonging to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a methylthio group, a phenyl group, and an acetamide group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Methylthio)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl)acetamide typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with carbonyl compounds can lead to the formation of triazine rings
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Methylthio)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazine ring can be reduced to form corresponding alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-(3-(Methylthio)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl)acetamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(Methylthio)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl)acetamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The methylthio group and phenyl group can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: An organic compound with a similar acetamide group but lacking the triazine ring and methylthio group.
N-Methylacetamide: A simpler amide compound with a methyl group attached to the nitrogen atom.
Uniqueness
N-(3-(Methylthio)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl)acetamide is unique due to its combination of a triazine ring, methylthio group, and phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
22279-48-7 |
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Molecular Formula |
C12H12N4O2S |
Molecular Weight |
276.32 g/mol |
IUPAC Name |
N-(3-methylsulfanyl-5-oxo-6-phenyl-1,2,4-triazin-4-yl)acetamide |
InChI |
InChI=1S/C12H12N4O2S/c1-8(17)15-16-11(18)10(13-14-12(16)19-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,17) |
InChI Key |
YBOYRUNYWJNJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C(=O)C(=NN=C1SC)C2=CC=CC=C2 |
Origin of Product |
United States |
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